2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
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Overview
Description
“2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride” is a chemical compound with the CAS Number: 2248317-99-7 . It has a molecular weight of 220.7 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies. For instance, a virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The IUPAC Name for this compound is 2,2-dimethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrochloride . The InChI Code is 1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H .Chemical Reactions Analysis
This compound and its derivatives have been found to exhibit inhibitory activity against RIPK1 . Compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Scientific Research Applications
Hydrogen Bonding in Solvent Applications
Dimethyl Sulfoxide (DMSO) is a solvent with a polar sulfoxide group and hydrophobic methyl moieties, making it a key substance in various scientific and industrial applications. Its properties, such as low toxicity and environmental compatibility, make it suitable for use in medicine, biotechnology, electrochemistry, and laser physics. The molecular interactions of DMSO, particularly hydrogen bonding with other substances, significantly influence its dissolution properties and the solution behavior at both microscopic and macroscopic levels. Understanding these interactions is crucial for leveraging DMSO's potential in solvent applications (Kiefer, Noack, & Kirchner, 2011).
Pharmacological Potential of Heterocyclic Systems
Heterocyclic compounds like 1,3,4-thiadiazole and oxadiazole are known for their broad pharmacological potential and versatility in chemical modifications. They serve as crucial pharmacophore scaffolds in medicinal chemistry, with applications in creating drugs with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These compounds' ability to form hydrogen bonds with enzymes and receptors can significantly enhance pharmacological activity, making them important for developing new drug-like molecules (Lelyukh, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQJRNNRXLIBHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2(O1)CCNCC2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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